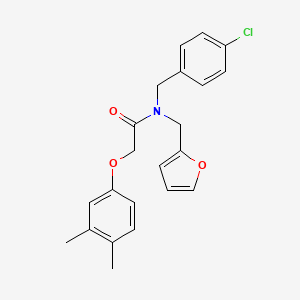![molecular formula C19H18N4O B11415416 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)-1H-pyrrol-3(2H)-one](/img/structure/B11415416.png)
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)-1H-pyrrol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolone ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group using reagents like ammonia or amines under specific conditions.
Benzodiazole Formation: Construction of the benzodiazole moiety through condensation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzodiazole or pyrrolone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted benzodiazole and pyrrolone derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Studied for their ability to inhibit specific enzymes.
Antimicrobial Activity: Potential use as antimicrobial agents.
Medicine
Drug Development: Investigated for their potential as therapeutic agents in treating various diseases.
Diagnostic Agents: Used in the development of diagnostic tools.
Industry
Material Science:
Agriculture: Studied for their use as agrochemicals.
Mechanism of Action
The mechanism of action of 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition or activation of enzymes through binding to their active sites.
Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.
DNA Intercalation: Intercalation into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Pyrrolone Derivatives: Compounds with similar pyrrolone rings.
Uniqueness
5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H18N4O/c1-2-12-7-3-6-10-15(12)23-11-16(24)17(18(23)20)19-21-13-8-4-5-9-14(13)22-19/h3-10,20,24H,2,11H2,1H3,(H,21,22) |
InChI Key |
VTOILNYSDRDWJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B11415335.png)
![N-[(1Z)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11415339.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11415345.png)
![2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B11415348.png)
![3-Ethyl 7-methyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11415356.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B11415362.png)
![(2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11415369.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11415374.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11415383.png)
![1-[2-(2-Methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-3-phenylurea](/img/structure/B11415389.png)
![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B11415394.png)
![2-{[(3-methylbenzyl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B11415395.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B11415401.png)
